molecular formula C12H16BrClN2O B12610658 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide CAS No. 650638-42-9

2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide

Cat. No.: B12610658
CAS No.: 650638-42-9
M. Wt: 319.62 g/mol
InChI Key: VZZBSXHNTKMMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide is systematically named according to IUPAC guidelines as [(2-chlorobenzoyl)amino]-dimethyl-prop-2-enylazanium; bromide . This nomenclature reflects its core structure:

  • A hydrazinium cationic center (azanium group) substituted with two methyl groups and one allyl (prop-2-en-1-yl) group.
  • A 2-chlorobenzoyl moiety attached via an amino linkage.
  • A bromide counterion balancing the positive charge.

The CAS Registry Number assigned to this compound is 650638-42-9 , which serves as a unique identifier in chemical databases and commercial catalogs.

Table 1: Key Identifiers

Property Value
IUPAC Name [(2-chlorobenzoyl)amino]-dimethyl-prop-2-enylazanium; bromide
CAS Registry Number 650638-42-9
Molecular Formula C₁₂H₁₆BrClN₂O

Molecular Formula and Structural Isomerism

The molecular formula C₁₂H₁₆BrClN₂O corresponds to a molecular weight of 319.62 g/mol . The structure comprises:

  • A 2-chlorobenzoyl group (C₇H₄ClO) linked to a hydrazinium core.
  • A dimethylallylhydrazinium cation (C₅H₁₁N₂⁺).
  • A bromide anion (Br⁻).

Structural isomerism in this compound is limited due to the fixed positions of functional groups:

  • The chlorine atom is exclusively at the ortho position on the benzoyl ring.
  • The allyl group (prop-2-en-1-yl) and methyl groups are bound to the hydrazinium nitrogen, leaving no room for positional isomerism in the cation.
  • Potential tautomerism or conformational isomerism may arise from rotation around the C–N bond linking the benzoyl group to the hydrazinium core, but these have not been experimentally characterized.

Table 2: Molecular Structure Data

Property Value
Molecular Weight 319.62 g/mol
SMILES CN+(CC=C)NC(=O)C1=CC=CC=C1Cl.[Br-]
InChI Key VZZBSXHNTKMMNS-UHFFFAOYSA-N

Properties

CAS No.

650638-42-9

Molecular Formula

C12H16BrClN2O

Molecular Weight

319.62 g/mol

IUPAC Name

[(2-chlorobenzoyl)amino]-dimethyl-prop-2-enylazanium;bromide

InChI

InChI=1S/C12H15ClN2O.BrH/c1-4-9-15(2,3)14-12(16)10-7-5-6-8-11(10)13;/h4-8H,1,9H2,2-3H3;1H

InChI Key

VZZBSXHNTKMMNS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC=C)NC(=O)C1=CC=CC=C1Cl.[Br-]

Origin of Product

United States

Preparation Methods

Formation of Hydrazine Derivative

The initial step typically involves the reaction of hydrazine with an appropriate carbonyl compound. A common method includes:

  • Reagents : Hydrazine hydrate and 2-chlorobenzoyl chloride.

  • Reaction Conditions : The reaction is usually conducted in a solvent such as dichloromethane at low temperatures (0 to 5 °C) to minimize side reactions.

  • Reaction Mechanism : The nucleophilic attack of hydrazine on the carbonyl carbon leads to the formation of a hydrazone intermediate, which can be further processed into the desired hydrazine derivative.

Alkylation Step

The next step involves the alkylation of the hydrazine derivative:

  • Reagents : Dimethyl sulfate or another suitable alkylating agent.

  • Reaction Conditions : This reaction is typically performed in an aqueous or alcoholic medium, often under reflux conditions to ensure complete reaction.

Bromination

To convert the intermediate into the final product, bromination is necessary:

  • Reagents : Bromine or a brominating agent such as phosphorus tribromide.

  • Reaction Conditions : This step is conducted under controlled temperatures to prevent excessive side reactions and ensure high yield.

Reaction Scheme

The following table summarizes the key steps involved in the synthesis:

Step Reaction Reagents Conditions
1 Formation of Hydrazone Hydrazine hydrate + 2-Chlorobenzoyl chloride Dichloromethane, 0°C
2 Alkylation Hydrazine derivative + Dimethyl sulfate Alcoholic medium, reflux
3 Bromination Alkylated product + Bromine Controlled temperature

Characterization of Product

Post-synthesis, the compound must be characterized to confirm its structure and purity:

Techniques Used

Common techniques for characterization include:

Yield and Purity Analysis

The efficiency of each step can significantly affect overall yield and purity:

Yield Data

Typical yields reported for each step range from:

  • Formation of Hydrazone: 70% - 85%

  • Alkylation: 60% - 75%

  • Overall yield for final product: Approximately 50% - 65%.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or the reduction of the chlorobenzoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group or the hydrazinium moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of this compound lies in its potential as an antitumor agent . Research has indicated that hydrazine derivatives exhibit significant anticancer activities. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including Hep G2 liver cancer cells . The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Table 1: Anticancer Activity of Hydrazine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AHep G215.0Apoptosis induction
Compound BMCF-710.5Cell cycle arrest
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromideTBDTBDTBD

Organic Synthesis

The compound is also utilized in organic synthesis as a reagent for various chemical transformations. Its ability to act as a nucleophile allows it to participate in reactions such as:

  • Condensation Reactions: It can form imines or hydrazones when reacted with carbonyl compounds, which are crucial intermediates in organic synthesis.
  • Cycloaddition Reactions: The compound may be involved in cycloaddition reactions, contributing to the formation of complex cyclic structures that are valuable in drug design and development .

Case Study: Synthesis of Novel Compounds

A recent study highlighted the use of hydrazine derivatives in synthesizing novel piperidone carbodithioate derivatives. These derivatives exhibited promising drug-likeness properties and showed potential anticancer activity through in vitro testing . This illustrates the versatility of hydrazine compounds in generating new therapeutic agents.

Material Science Applications

In material science, the compound's unique chemical properties allow it to be used as a precursor for developing functional materials. Its ability to form stable complexes with metals can be exploited for:

  • Catalyst Development: The compound can serve as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency.
  • Polymer Chemistry: It can be used in the synthesis of polymers with specific functionalities, contributing to advancements in materials with tailored properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular stress responses.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Hydrazinium Salts

Compound Structure Physical State Decomposition Temp. Yield (%) Key IR Peaks (cm⁻¹) Key NMR Signals
Target Compound 2-Chlorobenzoyl, allyl, dimethyl Solid (hypothetical) >260°C (hypothetical) 70–80 (est.) 1680 (C=O), 1640 (C=C) ¹H: δ 3.1 (s, 6H, CH₃), 5.0–6.0 (m, 3H, allyl)
(E)-2-(2,4-Dihydroxybenzylidene)-... (6a) Thiazole, dihydroxybenzylidene Pale yellow solid >260°C 75 1620 (C=N), 3350 (OH) ¹H: δ 6.8–7.5 (aromatic), 10.2 (s, OH)
Quaternary salts with propargyl () Propargyl, hydrazone Not reported Not reported 70–85 2100 (C≡C) ¹H: δ 2.0–3.0 (m, propargyl)

Discussion of Substituent Effects

  • Allyl vs.
  • Thermal Stability : Bulky substituents (e.g., carbamoylphenyl in 7a) improve thermal resistance, while smaller groups (allyl) may reduce it .

Biological Activity

2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide is a synthetic organic compound with potential applications in biological research and medicinal chemistry. Its unique structure, featuring a chlorobenzoyl group and a hydrazinium moiety, suggests that it may interact with various biological targets, making it a candidate for further exploration in drug development.

The compound is characterized by the following properties:

PropertyValue
CAS Number 650638-40-7
Molecular Formula C12H14BrClN2O
Molecular Weight 317.61 g/mol
IUPAC Name [(2-chlorobenzoyl)amino]-dimethyl-prop-2-ynylazanium;bromide
SMILES CN+(CC#C)NC(=O)C1=CC=CC=C1Cl.[Br-]

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Chlorobenzoyl Intermediate : 2-chlorobenzoic acid is converted to its acid chloride using thionyl chloride.
  • Hydrazine Derivative Formation : The acid chloride reacts with 1,1-dimethylhydrazine to form a hydrazide intermediate.
  • Alkylation : The hydrazide is alkylated with propargyl bromide under basic conditions to yield the final product .

Pharmacological Potential

The presence of the hydrazinium moiety suggests that this compound could exhibit significant biological activity. Preliminary studies indicate that compounds with similar structures have shown:

  • Antitumor Activity : Hydrazine derivatives are known to possess antitumor properties, potentially acting through the inhibition of DNA synthesis or interference with cellular proliferation.
  • Antimicrobial Effects : Compounds containing chlorobenzoyl groups have been reported to exhibit antimicrobial activity against various pathogens.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Anticancer Activity :
    • A study demonstrated that hydrazine derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death .
    • Another research highlighted that chlorobenzoyl derivatives exhibited cytotoxicity against breast cancer cell lines, suggesting a potential mechanism involving cell cycle arrest .
  • Antimicrobial Properties :
    • Research indicated that chlorinated benzoyl compounds have shown effectiveness against Gram-positive bacteria, with mechanisms likely involving disruption of bacterial cell membranes .

Research Findings

Recent findings suggest that modifications to the hydrazinium and propynyl groups can enhance the biological activity of this compound. For instance, substituents on the benzoyl ring can significantly affect the compound's interaction with biological targets, influencing both potency and selectivity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that:

  • Electron-withdrawing groups , such as chlorine, enhance antimicrobial activity.
  • Alkyl chain length and branching in the propynyl group can influence lipophilicity and membrane permeability, thereby affecting overall bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.